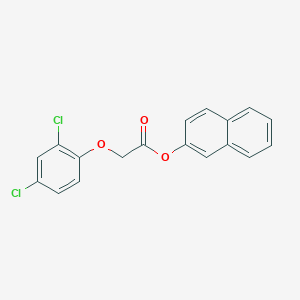

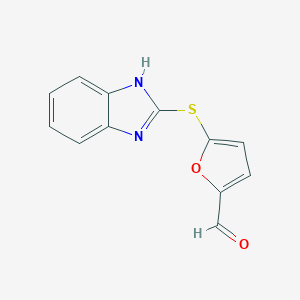

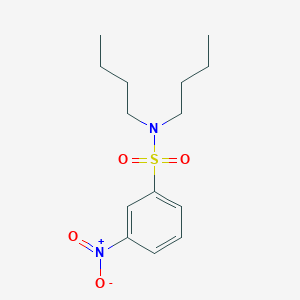

![molecular formula C13H9N3O2 B188108 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 3323-26-0](/img/structure/B188108.png)

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Overview

Description

“2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9N3O2 . It is recognized as an important fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound, 2-phenylimidazo[1,2-a]pyridine, involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” consists of a fused bicyclic 5–6 heterocycle . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 67.5±0.5 cm3, and a molar volume of 177.2±7.0 cm3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions. For instance, they can be functionalized via radical reactions . Additionally, they can participate in rhodium-catalyzed cascade reactions .Physical And Chemical Properties Analysis

“2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” has several notable physical and chemical properties. It has a polar surface area of 63 Å2, a polarizability of 26.8±0.5 10-24 cm3, and a surface tension of 59.0±7.0 dyne/cm .Scientific Research Applications

Anticancer Activity

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been synthesized and their anticancer activity has been evaluated . The compounds were tested against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .

- Methods of Application: An iodine-catalyzed method was used for synthesizing imidazo[1,2-a]pyridines via one-pot three-component condensations . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .

- Results: Significant anticancer activities were observed and compared with the standard drug Doxorubicin . In vitro experimental results revealed that compound 12b is a promising lead with IC50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .

Synthesis of N-fused Heterocyclic Compounds

- Scientific Field: Organic Synthesis

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been used in the synthesis of N-fused heterocyclic compounds . These compounds have a wide range of biological activities .

- Methods of Application: A five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol was used . The protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization .

- Results: The new efficient domino protocol was successful in synthesizing N-fused heterocyclic compounds . The merit of this catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents and tolerance of a wide variety of functional groups .

Drug Prejudice Scaffold

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

- Methods of Application: Synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Results: The imidazopyridine moiety is found in many pharmaceuticals, natural products, bioactive compounds, biomolecules, and agrochemicals .

Synthesis of New Series of Imidazo[1,2-a]pyridines

- Scientific Field: Organic Chemistry

- Application Summary: A new series of imidazo[1,2-a]pyridines have been synthesized using a one-pot, four-component reaction .

- Methods of Application: The synthesis involved aryl glyoxal monohydrates, ethyl acetoacetate, hydrazine hydrate, and 2-aminopyridine in the presence of tetrapropylammonium bromide under reflux in ethanol as solvent .

- Results: The protocol resulted in a series of new imidazo[1,2-a]pyridines with high yield (82–94%) . The advantages of this protocol include the availability and low cost of the starting materials, short reaction time, convenient operation, easy workup process, nonhazardous byproducts, and high yield .

Luminescent Materials

- Scientific Field: Material Science

- Application Summary: Imidazo[1,2-a]pyridine derivatives have been used in the development of luminescent materials . These materials have potential applications in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Methods of Application: The synthesis of these luminescent materials involves the use of imidazo[1,2-a]pyridine derivatives as the core structure . The specific methods of synthesis would depend on the desired properties of the luminescent material .

- Results: The resulting luminescent materials have shown promising results in various technological applications .

Alzheimer’s Disease Treatment

- Scientific Field: Neuropharmacology

- Application Summary: Certain imidazo[1,2-a]pyridine derivatives have been used in the development of drugs for Alzheimer’s disease .

- Methods of Application: The synthesis of these drugs involves the use of imidazo[1,2-a]pyridine derivatives as the core structure . The specific methods of synthesis would depend on the desired properties of the drug .

- Results: The resulting drugs have shown promising results in the treatment of Alzheimer’s disease .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBCSKCONKUZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186882 | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194192 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | |

CAS RN |

3323-26-0 | |

| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

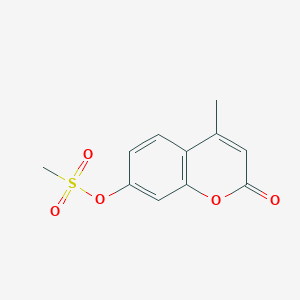

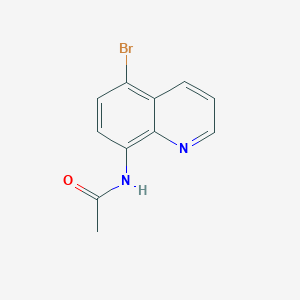

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

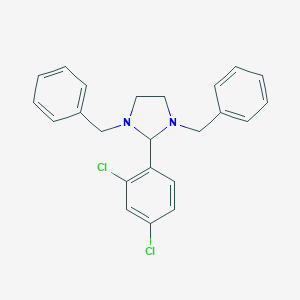

![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)

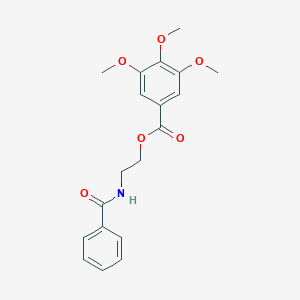

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)